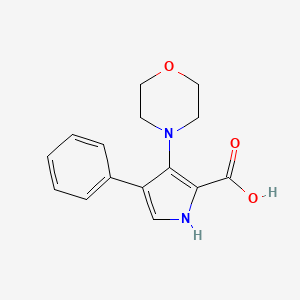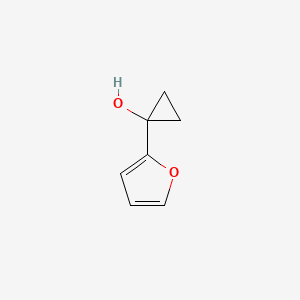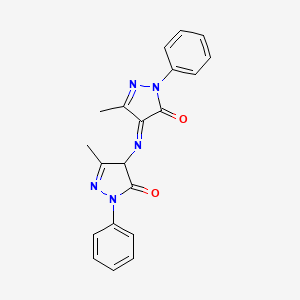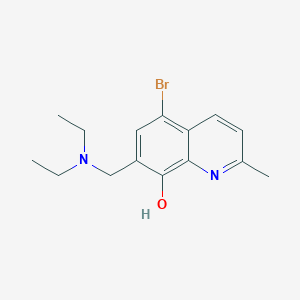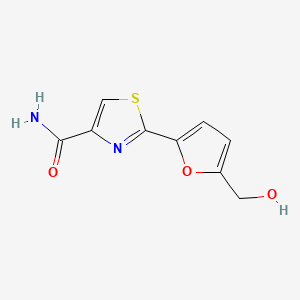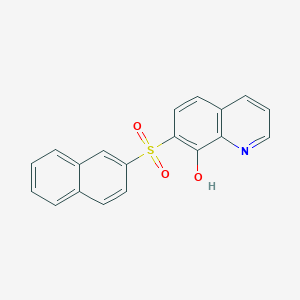
Platinum, dichloro(6-thioinosine-N7,S6)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Platinum, dichloro(6-thioinosine-N7,S6)-: is a coordination compound that features platinum as the central metal atom This compound is known for its unique structure, where the platinum atom is coordinated with two chlorine atoms and a 6-thioinosine ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Platinum, dichloro(6-thioinosine-N7,S6)- typically involves the reaction of a platinum precursor, such as potassium tetrachloroplatinate, with 6-thioinosine under specific conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully controlled to ensure the proper coordination of the ligand to the platinum center. The reaction mixture is then purified to isolate the desired compound.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pH, and concentration of reactants to achieve higher yields. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Platinum, dichloro(6-thioinosine-N7,S6)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other ligands, such as amines or phosphines, under appropriate conditions.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation or reduction, altering the oxidation state of the metal and potentially changing the compound’s reactivity and properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, phosphines, and other nucleophiles. These reactions are typically carried out in polar solvents such as water or dimethyl sulfoxide.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used to oxidize or reduce the platinum center.
Major Products:
Substitution Reactions: The major products are new platinum complexes with different ligands.
Oxidation and Reduction Reactions: The products depend on the specific reagents used and the reaction conditions, but they generally involve changes in the oxidation state of the platinum center.
Applications De Recherche Scientifique
Chemistry: In chemistry, Platinum, dichloro(6-thioinosine-N7,S6)- is used as a precursor for synthesizing other platinum-based compounds. Its unique coordination environment makes it a valuable starting material for exploring new coordination chemistry.
Biology and Medicine: In the field of biology and medicine, this compound has shown potential as an anticancer agent. Its ability to interact with nucleic acids and proteins makes it a candidate for developing new chemotherapy drugs. Research is ongoing to understand its mechanism of action and optimize its therapeutic efficacy.
Industry: In industry, Platinum, dichloro(6-thioinosine-N7,S6)- can be used in catalysis and materials science. Its unique properties make it suitable for applications in catalyzing chemical reactions and developing new materials with specific functionalities.
Mécanisme D'action
The mechanism of action of Platinum, dichloro(6-thioinosine-N7,S6)- involves its interaction with biological molecules such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites on these molecules, leading to the formation of cross-links that disrupt their normal function. This can result in the inhibition of DNA replication and transcription, ultimately leading to cell death. The specific molecular targets and pathways involved are still under investigation, but the compound’s ability to form stable adducts with biological molecules is a key aspect of its activity.
Comparaison Avec Des Composés Similaires
Cisplatin: A well-known platinum-based anticancer drug that forms similar covalent bonds with DNA.
Carboplatin: Another platinum-based drug with a different ligand environment, offering a different toxicity profile.
Oxaliplatin: A platinum compound used in chemotherapy with a distinct ligand structure that affects its reactivity and efficacy.
Uniqueness: Platinum, dichloro(6-thioinosine-N7,S6)- is unique due to its specific ligand, 6-thioinosine, which imparts distinct properties to the compound. This ligand can influence the compound’s reactivity, stability, and interaction with biological molecules, making it a valuable addition to the family of platinum-based compounds.
Propriétés
Formule moléculaire |
C10H12Cl2N4O4PtS |
|---|---|
Poids moléculaire |
550.3 g/mol |
Nom IUPAC |
dichloroplatinum;9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione |
InChI |
InChI=1S/C10H12N4O4S.2ClH.Pt/c15-1-4-6(16)7(17)10(18-4)14-3-13-5-8(14)11-2-12-9(5)19;;;/h2-4,6-7,10,15-17H,1H2,(H,11,12,19);2*1H;/q;;;+2/p-2 |
Clé InChI |
HQQYYDAHMAOKRR-UHFFFAOYSA-L |
SMILES canonique |
C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O.Cl[Pt]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


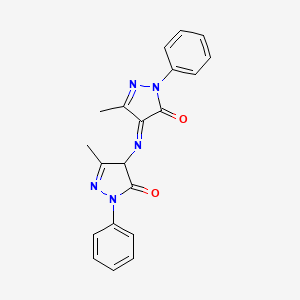
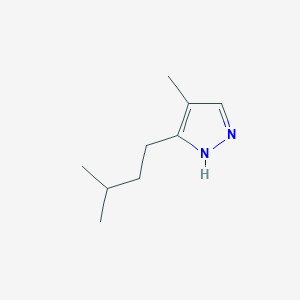
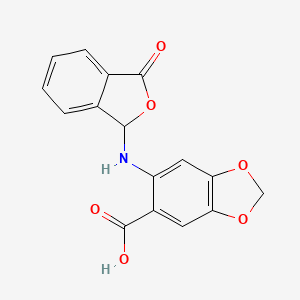
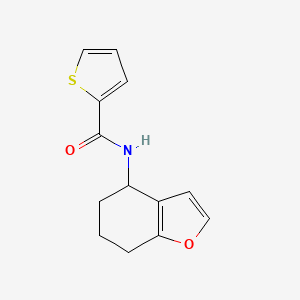
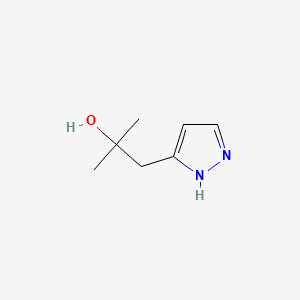
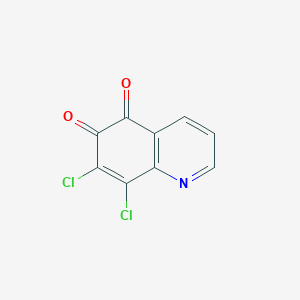
![4-[(2,4-Dimethoxyphenyl)methyl]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B12891466.png)
